molecular formula C9H9NO2 B14273429 4-(2-Isocyanatoethyl)phenol CAS No. 132740-46-6

4-(2-Isocyanatoethyl)phenol

Cat. No.: B14273429
CAS No.: 132740-46-6
M. Wt: 163.17 g/mol
InChI Key: UHZCPBRALDCPOD-UHFFFAOYSA-N
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Description

4-(2-Isocyanatoethyl)phenol is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of a phenol group substituted with an isocyanatoethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Isocyanatoethyl)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate chloroformate, which is subsequently treated with an amine to yield the desired isocyanate compound.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under optimized temperature and pressure conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Isocyanatoethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The isocyanate group can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and hydroquinones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of phenol.

Scientific Research Applications

4-(2-Isocyanatoethyl)phenol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of polymers and advanced materials through click chemistry reactions.

    Biology: The compound is explored for its potential in bioconjugation and immobilization of biomolecules on surfaces.

    Medicine: Research is ongoing to investigate its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: It is utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 4-(2-Isocyanatoethyl)phenol involves the reactivity of its isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including polymerization and surface modification. The phenol group can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall functionality.

Comparison with Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    4-Nitrophenol: A phenol derivative with a nitro group at the para position.

    4-Chlorophenol: A phenol derivative with a chlorine atom at the para position.

Uniqueness: 4-(2-Isocyanatoethyl)phenol is unique due to the presence of both a reactive isocyanate group and a phenol group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science.

Properties

CAS No.

132740-46-6

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-(2-isocyanatoethyl)phenol

InChI

InChI=1S/C9H9NO2/c11-7-10-6-5-8-1-3-9(12)4-2-8/h1-4,12H,5-6H2

InChI Key

UHZCPBRALDCPOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN=C=O)O

Origin of Product

United States

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